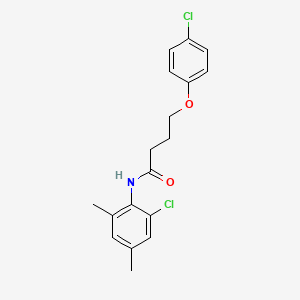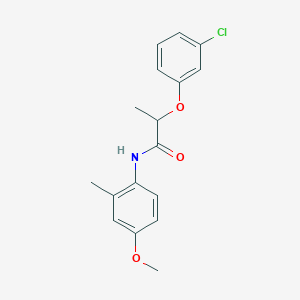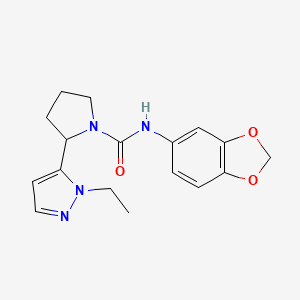
3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine
Vue d'ensemble
Description
3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine, also known as DDEPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDEPA is a member of the amine class of compounds and is often used as a reagent in organic synthesis. In
Applications De Recherche Scientifique
3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine is in the field of organic synthesis. 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine is a versatile reagent that can be used to synthesize a wide range of organic compounds. It has been used to synthesize a variety of heterocyclic compounds, including pyrazoles, pyridazines, and pyrimidines.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine is not well understood. However, it is believed that 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate molecule. This results in the formation of a covalent bond between 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine and the substrate molecule, leading to the formation of the desired product.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine. However, studies have shown that 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine is not toxic to cells and does not have any significant effects on cell viability. This suggests that 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine may be a safe reagent to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its versatility. 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine can be used to synthesize a wide range of organic compounds, making it a valuable tool for organic chemists. Additionally, 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine is readily available and relatively inexpensive, making it an attractive option for researchers on a tight budget.
However, there are also some limitations associated with the use of 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine in lab experiments. For example, 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine is not effective in all organic reactions, and its use may require additional optimization of reaction conditions. Additionally, 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine is not suitable for use in certain types of reactions, such as those involving highly reactive substrates.
Orientations Futures
There are several potential future directions for research involving 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine. One area of interest is the development of new synthetic methods using 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine as a reagent. Researchers may also explore the use of 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine in the synthesis of new drug candidates.
Another potential area of research is the investigation of the mechanism of action of 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine. By gaining a better understanding of how 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine interacts with substrate molecules, researchers may be able to develop new synthetic methods or improve existing ones.
Conclusion
In conclusion, 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine is a versatile and widely used reagent in organic synthesis. Its potential applications in scientific research are extensive, and it has been shown to be safe for use in lab experiments. While there are some limitations associated with its use, the advantages of using 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine outweigh the disadvantages. Further research is needed to fully explore the potential of 3-(2,4-dichloro-6-methylphenoxy)-N,N-diethyl-1-propanamine in scientific research.
Propriétés
IUPAC Name |
3-(2,4-dichloro-6-methylphenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-4-17(5-2)7-6-8-18-14-11(3)9-12(15)10-13(14)16/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFPZBOLLECKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4722258.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)

![2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4722268.png)
![N,N-dimethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4722273.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)
![2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4722290.png)


